molecular formula C13H21N3O2 B7095765 N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]propanamide

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]propanamide

Cat. No.: B7095765
M. Wt: 251.32 g/mol
InChI Key: LJJRXOHGJSZORD-YPMHNXCESA-N
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Description

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]propanamide is a synthetic organic compound that features a unique combination of functional groups, including an oxane ring, a pyrazole moiety, and an amide linkage

Properties

IUPAC Name

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-12(17)15-11-6-5-7-18-13(11)10-8-14-16(4-2)9-10/h8-9,11,13H,3-7H2,1-2H3,(H,15,17)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJRXOHGJSZORD-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCCOC1C2=CN(N=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]1CCCO[C@H]1C2=CN(N=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]propanamide typically involves the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Introduction of the pyrazole moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Amide bond formation: The final step involves the coupling of the oxane-pyrazole intermediate with a propanoic acid derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxan-3-yl]propanamide
  • N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]butanamide
  • N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]acetamide

Uniqueness

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

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